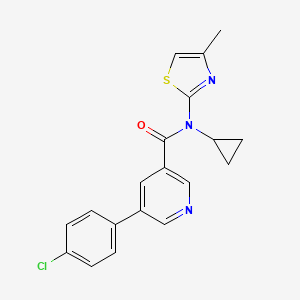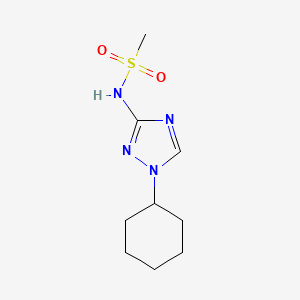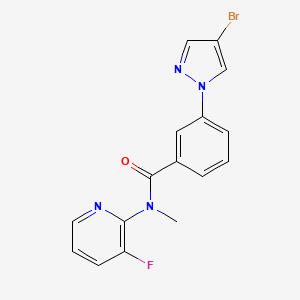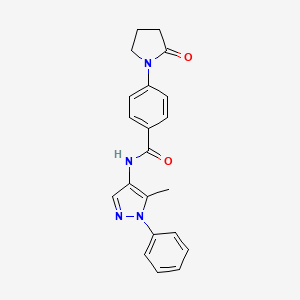![molecular formula C18H33N3OS B7663226 N-[4-[(1-thiomorpholin-4-ylcyclopentyl)methylamino]cyclohexyl]acetamide](/img/structure/B7663226.png)
N-[4-[(1-thiomorpholin-4-ylcyclopentyl)methylamino]cyclohexyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(1-thiomorpholin-4-ylcyclopentyl)methylamino]cyclohexyl]acetamide, commonly known as TAT-NR2B9c, is a peptide compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
TAT-NR2B9c acts by selectively binding to the NR2B subunit of the NMDA receptor, which is overexpressed in pathological conditions. The binding of TAT-NR2B9c to the NR2B subunit blocks the entry of calcium ions into the cell, which reduces excitotoxicity and neuronal damage. Additionally, TAT-NR2B9c has been shown to enhance synaptic plasticity, which is important for learning and memory.
Biochemical and Physiological Effects:
TAT-NR2B9c has been shown to have several biochemical and physiological effects. In animal models of stroke and traumatic brain injury, TAT-NR2B9c has been shown to reduce infarct size, improve neurological outcomes, and enhance synaptic plasticity. Additionally, TAT-NR2B9c has been shown to reduce chronic pain in animal models of neuropathic pain.
Advantages and Limitations for Lab Experiments
One of the advantages of TAT-NR2B9c is its selectivity for the NR2B subunit of the NMDA receptor, which reduces the risk of off-target effects. Additionally, TAT-NR2B9c has been shown to have a good safety profile in animal models. However, one of the limitations of TAT-NR2B9c is its poor solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of TAT-NR2B9c. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to investigate the potential therapeutic applications of TAT-NR2B9c in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, the development of more soluble formulations of TAT-NR2B9c could improve its in vivo efficacy and facilitate its clinical translation.
In conclusion, TAT-NR2B9c is a promising peptide compound that has potential therapeutic applications in various neurological disorders. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of TAT-NR2B9c as a therapeutic agent.
Synthesis Methods
TAT-NR2B9c is a synthetic peptide that is prepared by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The synthesis starts with the attachment of Fmoc-protected amino acid to the resin, followed by deprotection and coupling of the next amino acid. The synthesis is continued until the desired peptide sequence is obtained. The final product is purified by high-performance liquid chromatography (HPLC) to obtain a pure compound.
Scientific Research Applications
TAT-NR2B9c has been extensively studied for its potential therapeutic applications in various neurological disorders, including stroke, traumatic brain injury, and chronic pain. The compound acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and excitotoxicity. By blocking the NMDA receptor, TAT-NR2B9c is believed to reduce neuronal damage and improve neurological outcomes in these disorders.
Properties
IUPAC Name |
N-[4-[(1-thiomorpholin-4-ylcyclopentyl)methylamino]cyclohexyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3OS/c1-15(22)20-17-6-4-16(5-7-17)19-14-18(8-2-3-9-18)21-10-12-23-13-11-21/h16-17,19H,2-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORZABGDTLQAKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)NCC2(CCCC2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-[[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]methyl]-3-pyridin-2-ylbenzamide](/img/structure/B7663162.png)



![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-[3-(4-fluorophenyl)furan-2-yl]methanone](/img/structure/B7663184.png)
![[3-(Hydroxymethyl)azetidin-1-yl]-(2-methylquinolin-6-yl)methanone](/img/structure/B7663192.png)
![3-chloro-N-[3-(1-ethylimidazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B7663194.png)
![6-[3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-5,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B7663198.png)

![(2-Hydroxy-4-nitrophenyl)-[4-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]methanone](/img/structure/B7663230.png)
![(4-Hydroxyoxan-4-yl)-[4-[(4-methylphenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7663238.png)
![1-[(2-chlorophenyl)methyl]-N-(5-methyl-1-phenylpyrazol-4-yl)pyrazole-4-carboxamide](/img/structure/B7663243.png)
![N-cyclopent-3-en-1-yl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B7663251.png)
